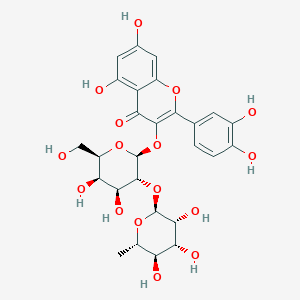

Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside

Descripción general

Descripción

ICARISIDE II es un compuesto flavonóide activo extraído de la hierba medicinal china tradicional Epimedii. Posee múltiples propiedades biológicas y farmacológicas, incluidas propiedades antiinflamatorias, anticancerígenas y antiosteoporóticas . ICARISIDE II ha ganado una atención significativa en los últimos años debido a sus posibles efectos terapéuticos, particularmente en la inducción de apoptosis e inhibición de la proliferación en varios cánceres .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

ICARISIDE II se puede preparar mediante hidrólisis enzimática de su precursor, epimedin C. El proceso implica el uso de β-dextranasa en un sistema bifásico construido con acetato de propilo y tampón HAc-NaAc (pH 4,5) (3:2, v/v). La hidrólisis se lleva a cabo a 60 °C durante 40 minutos, lo que da como resultado una alta tasa de conversión del 91,69% .

Métodos de producción industrial

La producción industrial de ICARISIDE II implica un proceso de hidrólisis enzimática similar, que es eficiente y prometedor para aplicaciones a gran escala. El procedimiento se simplifica en comparación con los métodos convencionales, lo que lo hace adecuado para uso industrial .

Análisis De Reacciones Químicas

Tipos de reacciones

ICARISIDE II experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para sus actividades biológicas y efectos terapéuticos.

Reactivos y condiciones comunes

Oxidación: ICARISIDE II se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio en condiciones suaves.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos nucleófilos o electrófilos en condiciones controladas.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de ICARISIDE II, que pueden exhibir actividades biológicas mejoradas o modificadas.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside is a complex flavonol glycoside characterized by its unique structure, which includes a quercetin backbone linked to a rhamnopyranosyl and galactopyranosyl moiety. Its molecular formula is .

Antioxidant Properties

Quercetin glycosides are well-known for their antioxidant properties. Research indicates that this compound exhibits significant free radical scavenging activity, which can help mitigate oxidative stress in biological systems .

Antimicrobial Effects

Studies have demonstrated the antimicrobial activity of this compound against various pathogens. For instance, it showed effective inhibition against Candida albicans and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) of 64 μg/mL and 82 μg/mL, respectively . This suggests potential applications in developing natural antimicrobial agents.

Anti-inflammatory Effects

Quercetin glycosides are also recognized for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions characterized by inflammation .

Cardiovascular Health

The antioxidant and anti-inflammatory properties of quercetin glycosides contribute to cardiovascular health. Studies suggest that they can improve endothelial function and reduce blood pressure, making them candidates for dietary supplements aimed at heart health .

Cancer Research

Emerging research indicates that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models . This positions it as a potential adjunct therapy in cancer treatment protocols.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of quercetin derivatives highlighted the efficacy of this compound against specific fungal strains. The results indicated a significant reduction in fungal growth, supporting its use as a natural antifungal agent .

Case Study 2: Cardiovascular Benefits

In a clinical trial assessing the impact of quercetin supplementation on cardiovascular health, participants who received quercetin showed improved endothelial function and reduced markers of inflammation compared to the control group. This underscores the potential role of quercetin glycosides in heart disease prevention .

Data Table: Summary of Biological Activities

Mecanismo De Acción

ICARISIDE II ejerce sus efectos a través de múltiples dianas moleculares y vías. Induce la apoptosis en las células cancerosas al dirigirse a vías de señalización como STAT3, PI3K/AKT, MAPK/ERK, COX-2/PGE2 y β-catenina . Además, modula la vía Akt-FOXO3a, lo que lleva al arresto del ciclo celular y la inhibición de la proliferación de células cancerosas . ICARISIDE II también activa la vía AMPK/PGC-1α, proporcionando efectos cardioprotectores en el infarto de miocardio .

Comparación Con Compuestos Similares

ICARISIDE II a menudo se compara con otros compuestos flavonoides como la icariína y la icaritina. Si bien los tres compuestos exhiben propiedades anticancerígenas, ICARISIDE II es único en su capacidad para dirigirse a múltiples vías de señalización simultáneamente, lo que lo convierte en un compuesto líder prometedor para la terapia contra el cáncer . Compuestos similares incluyen:

Icariína: Conocido por sus propiedades afrodisíacas y amplias capacidades terapéuticas.

ICARISIDE II destaca por sus extensas actividades farmacológicas y su potencial para aplicaciones terapéuticas en diversas enfermedades.

Actividad Biológica

Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside, also referred to as quercetin-Rha-Gal, is a flavonoid glycoside derived from quercetin. This compound exhibits various biological activities that contribute to its therapeutic potential across multiple health domains, including anti-inflammatory, antioxidant, and neuroprotective effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

- IUPAC Name : 3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

- CAS Registry Number : 117611-67-3

- Molecular Weight : 610.5 g/mol

1. Antioxidant Activity

Quercetin glycosides are known for their potent antioxidant properties. Studies indicate that this compound effectively reduces reactive oxygen species (ROS) levels and enhances the activity of endogenous antioxidant enzymes. This activity is crucial in mitigating oxidative stress-related conditions.

| Study | Findings |

|---|---|

| Demonstrated that quercetin inhibits ROS production in macrophages and reduces oxidative stress markers. | |

| Reported significant free radical scavenging activity in various assays. |

2. Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing the activation of nuclear factor kappa B (NF-kB). These actions contribute to its potential in treating inflammatory diseases.

| Mechanism | Effect |

|---|---|

| Inhibition of NF-kB | Reduces expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. |

| Modulation of macrophage activity | Decreases ROS production and inflammatory responses. |

3. Neuroprotective Properties

Research indicates that this compound may have beneficial effects on cognitive functions and neurodegenerative diseases such as Alzheimer’s disease (AD). It has been observed to inhibit the aggregation of β-amyloid plaques and tau protein phosphorylation.

Case Study 1: Alzheimer’s Disease

In a study examining the effects of flavonoids on cognitive decline in AD patients, quercetin was found to significantly improve memory and learning abilities by reducing β-amyloid aggregation and enhancing cholinergic function . The administration of quercetin glycosides showed promise as a complementary therapy for AD.

Case Study 2: Inflammatory Disorders

A clinical trial explored the use of flavonoid-rich diets in patients with chronic inflammatory conditions. Results indicated that those supplemented with quercetin exhibited decreased levels of inflammatory markers and improved overall health outcomes.

Propiedades

IUPAC Name |

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-17(33)20(36)22(38)26(39-8)43-25-21(37)18(34)15(7-28)41-27(25)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3/t8-,15+,17-,18-,20+,21-,22+,25+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBMGZSDYDNBFX-KLUVJTJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151840 | |

| Record name | Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117611-67-3 | |

| Record name | Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117611673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.